Psoberan

説明

Contextualization of Furocoumarins as Bioactive Compounds

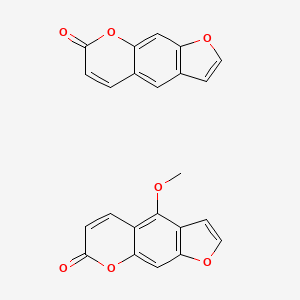

Furocoumarins, also known as furanocoumarins, are a class of naturally occurring organic compounds produced by a variety of plants, notably from families such as Apiaceae and Rutaceae. mdpi.com These compounds are characterized by a chemical structure where a furan (B31954) ring is fused with a coumarin (B35378). nih.gov

Furocoumarins are renowned for their photosensitizing properties, meaning they can induce chemical reactions upon exposure to ultraviolet (UVA) light. mdpi.comualberta.ca This photoactivity is the basis for many of their biological effects and therapeutic applications. ualberta.ca The interaction of furocoumarins with DNA in the presence of UVA light can lead to the formation of adducts, which can inhibit DNA replication and cell proliferation. ualberta.canih.gov

Beyond their photosensitizing effects, furocoumarins exhibit a wide range of other bioactive properties, including anti-inflammatory, and anticancer activities. nih.govnih.gov The diverse biological activities of furocoumarins have made them a subject of intense scientific investigation for their potential applications in medicine. researchgate.net

Historical Perspective on the Discovery and Initial Characterization of Psoberan

The history of this compound is rooted in the long-standing use of psoralen-containing plants in traditional medicine for treating skin disorders. vipoc.orgbad.org.uk The therapeutic potential of furocoumarins gained significant attention in the 20th century, leading to the isolation and characterization of specific compounds like Psoralen (B192213) and Bergapten (B1666803).

The formal development of this compound as a photosensitizing agent can be traced back to a 1978 patent. rjpbr.com This patent specifically identified "this compound" as a photosensitizing agent for the treatment of vitiligo (leukoderma) and alopecia areata (nidulate baldness). rjpbr.com An early clinical trial of this compound for the treatment of vitiligo was documented in a 1976 publication in the Russian journal Vestnik Dermatologii i Venerologii. nih.gov This historical evidence points to the initial characterization of this compound as a targeted therapeutic agent for specific dermatological conditions.

Rationale for Continued Academic Investigation of this compound and its Constituents

The continued academic interest in this compound and its components, Psoralen and Bergapten, is driven by several key factors. The primary rationale lies in the potential for synergistic effects between the two furocoumarins. Research into furocoumarin mixtures is ongoing to determine if specific combinations can enhance therapeutic efficacy while potentially mitigating some of the known side effects of single-agent therapy. researchgate.net

Furthermore, the study of this compound contributes to a deeper understanding of the structure-activity relationships of furocoumarins. By investigating the combined effects of Psoralen and Bergapten, researchers can gain insights into how their distinct chemical structures influence their pharmacokinetic and pharmacodynamic properties. researchgate.netualberta.ca This knowledge is crucial for the design of new, more effective, and safer photosensitizing agents. ualberta.ca The exploration of different furocoumarin combinations like this compound is a vital area of research aimed at optimizing photochemotherapy for various skin disorders. escholarship.org

Scope and Objectives of Contemporary Research on this compound

Contemporary research on this compound and its constituent furocoumarins is multifaceted, with objectives spanning from fundamental mechanistic studies to the exploration of new therapeutic applications.

A significant focus of current research is to elucidate the precise molecular mechanisms through which Psoralen and Bergapten, both individually and in combination, exert their therapeutic effects. This includes investigating their interactions with cellular signaling pathways, their impact on immune responses, and their metabolic fate in the body. researchgate.netualberta.canih.gov

Another key objective is to evaluate the potential of this compound and other furocoumarin combinations in the treatment of a broader range of diseases. While historically used for vitiligo and psoriasis, researchers are exploring their applicability in other skin conditions and even in some forms of cancer. nih.govnih.gov The development of novel drug delivery systems to enhance the targeted delivery of this compound to affected tissues is also an active area of investigation.

The overarching goal of contemporary research is to refine and expand the therapeutic utility of this compound, ensuring a more favorable benefit-risk profile for patients. This involves a comprehensive approach that integrates chemistry, pharmacology, and clinical science to fully harness the potential of this furocoumarin combination.

Structure

2D Structure

特性

IUPAC Name |

furo[3,2-g]chromen-7-one;4-methoxyfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4.C11H6O3/c1-14-12-7-2-3-11(13)16-10(7)6-9-8(12)4-5-15-9;12-11-2-1-7-5-8-3-4-13-9(8)6-10(7)14-11/h2-6H,1H3;1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMQACMBFNNMJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC(=O)OC2=CC3=C1C=CO3.C1=CC(=O)OC2=CC3=C(C=CO3)C=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90967279 | |

| Record name | 7H-Furo[3,2-g][1]benzopyran-7-one--4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52810-75-0 | |

| Record name | Psoralen mixture with 5-methoxypsoralen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052810750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7H-Furo[3,2-g][1]benzopyran-7-one--4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Natural Occurrence of Psoberan Constituents

Plant Sources and Isolation Techniques for Psoberan-Related Furocoumarins from Ficus carica L.

Furocoumarins are widely distributed in several plant families, notably Apiaceae (Umbelliferae), Rutaceae (citrus family), Moraceae, and Leguminosae mdpi.comwikipedia.orgfrontiersin.orgjfda-online.com. While Ficus carica L. (common fig) is mentioned as a source, furocoumarins are predominantly found in its milky sap from leaves and shoots rather than the fruits wikipedia.org. Other notable sources include Psoralea corylifolia L., Ruta graveolens, and various Citrus species frontiersin.orgjfda-online.comnih.govembrapa.br.

The content of furocoumarins in plants can vary significantly based on factors such as the plant's developmental stage, seasonality, and environmental conditions mdpi.comresearchgate.netfrontiersin.orgtaylor.edu. Younger organs, particularly leaves, often exhibit higher concentrations compared to mature ones mdpi.com.

Methodologies for Extraction of Psoralen (B192213) and Bergapten (B1666803) from Botanical Materials

The extraction of furocoumarins like psoralen and bergapten from plant materials is a critical step for both analytical study and isolation of these natural compounds mdpi.com. Various methodologies are employed, often involving solvent extraction followed by chromatographic purification.

Common extraction techniques include:

Solvent Extraction: This is a prevalent method, with solvents of varying polarities being tested to identify the most suitable for specific furocoumarins. Methanol, ethanol (B145695) (pure and diluted), and ethyl acetate (B1210297) are frequently used mdpi.com. For instance, a mixture of ethanol and water (e.g., 50% ethanol) has been used for extracting psoralen and bergapten psu.edunih.gov. Chloroform has also been employed for extraction from Citrus bergamia fruits d-nb.info.

Ultrasound-Assisted Extraction (UAE): UAE is a widely adopted method to enhance the extraction efficiency of furocoumarins from plant materials, reducing extraction time and solvent consumption embrapa.brmdpi.com.

Heat Reflux and Maceration: These traditional methods are also used, though they may require longer extraction times mdpi.comnih.gov.

Percolation: This method involves the slow passage of a solvent through a powdered plant material to extract compounds embrapa.brnih.gov.

Supercritical Carbon Dioxide Extraction: This advanced technique is also used for furocoumarin extraction mdpi.com.

Following crude extraction, purification often involves chromatographic techniques such as:

Column Chromatography: This is used to isolate specific compounds from the crude extract nih.gov.

Thin Layer Chromatography (TLC): TLC is employed for qualitative assessment and identification of psoralen and bergapten by comparing retention factors with standards embrapa.brpsu.edu.

High-Performance Liquid Chromatography (HPLC): HPLC is used for both identification and quantification of furocoumarins in extracts and fractions embrapa.brpsu.edu.

An example of an extraction and purification process for psoralen and bergapten from Psoralea corylifolia L. involves pulverizing the seeds, soaking them in 50% ethanol, concentrating the leaching solution, and then using column chromatography for isolation nih.gov.

Biogeographical and Environmental Influences on Furocoumarin Content in Source Plants

The accumulation of furocoumarins in plants is significantly influenced by a combination of biogeographical and environmental factors. These compounds are secondary metabolites, and their biosynthesis can be modulated by the plant's developmental stage and seasonality mdpi.comfrontiersin.org.

Key influencing factors include:

Developmental Stage and Seasonality: Younger plant organs, particularly leaves, generally show a higher percentage of furocoumarins compared to mature organs. A net seasonal effect is observed, with some furocoumarins showing significantly higher content during new growth periods mdpi.com. For example, early-season grapefruit tend to contain more furocoumarins than late-season grapefruit taylor.edu.

Environmental Stressors: Furocoumarins function as phytoalexins, which are biochemical defense compounds produced in response to stress factors such as tissue damage, or bacterial/fungal infections researchgate.netmdpi.com. This indicates that environmental challenges can trigger or increase their production.

Light Exposure (UV Radiation): Studies have investigated the effect of ultraviolet (UV) radiation on furocoumarin production, with plants grown under full sunlight potentially exhibiting altered levels researchgate.net.

Soil Nutrients: The availability of soil nutrients, such as nitrogen, phosphorus, and potassium, can influence the production of these compounds researchgate.net. For instance, increasing nitrogen concentration in soil has been shown to decrease tomatine (B1682986) synthesis, a similar plant toxin, suggesting a carbon-limiting factor in its synthesis taylor.edu.

Cultivar and Geographical Location: The specific cultivar of a plant and its growing conditions, including geographical location, contribute to the variability in furocoumarin content researchgate.net.

Post-Harvest Conditions: Storage conditions and processing techniques, especially heat treatment, can also affect the levels of furocoumarins in plant materials researchgate.netjfda-online.com.

Table 1 summarizes some of the environmental factors and their observed effects on furocoumarin content.

Table 1: Environmental Influences on Furocoumarin Content

| Environmental Factor | Observed Effect on Furocoumarin Content | References |

| Developmental Stage | Higher content in younger organs/leaves; seasonal variations | mdpi.com |

| Seasonality | Higher content during new growth (e.g., autumn); early-season fruits higher | mdpi.comtaylor.edu |

| Environmental Stressors | Increased production as a defense mechanism (phytoalexins) | researchgate.netmdpi.com |

| UV Radiation | Can influence production levels | researchgate.net |

| Soil Nutrients | Influences synthesis (e.g., nitrogen can decrease synthesis of similar toxins) | taylor.eduresearchgate.net |

| Cultivar & Geography | Significant variability based on specific plant variety and growing location | researchgate.net |

| Storage & Processing | Levels can be affected by storage conditions and heat treatment | researchgate.netjfda-online.com |

Enzymatic Pathways and Genetic Regulation of Furocoumarin Biosynthesis in Plants

The biosynthesis of furocoumarins in higher plants is a complex process involving multiple enzymatic steps, primarily originating from the phenylpropanoid and mevalonate (B85504) pathways mdpi.comwikipedia.org. The central precursor for both linear and angular furocoumarins is umbelliferone (B1683723) (7-hydroxycoumarin) mdpi.comfrontiersin.orgjfda-online.com. Umbelliferone itself is synthesized from L-phenylalanine via the shikimate pathway mdpi.comjfda-online.com. Phenylalanine is first converted to trans-cinnamic acid through a deamination reaction catalyzed by phenylalanine ammonia-lyase jfda-online.com. Subsequently, p-coumaroyl CoA undergoes ortho-hydroxylation via p-coumaroyl coA 2'-hydroxylase (C2'H) activity, leading to umbelliferone frontiersin.org.

The distinction between linear and angular furocoumarin biosynthesis pathways occurs after umbelliferone, based on the prenylation position of umbelliferone at either the C6 or C8 position by umbelliferone dimethylallyltransferase (UDT) frontiersin.orgacs.org. UDT, a prenyltransferase, synthesizes demethylsuberosin (B190953) (DMS) at the C6 position and osthenol (B192027) at the C8 position frontiersin.org. DMS is a precursor for linear furocoumarins like psoralen, while osthenol is a precursor for angular furocoumarins like angelicin (B190584) frontiersin.org.

Role of Methyltransferases in O-Methyl Coumarin (B35378) Formation

While the primary focus of furocoumarin biosynthesis involves prenylation and cyclization, O-methylation is a crucial modification in the formation of various coumarin derivatives, including some furocoumarins like bergapten (5-methoxypsoralen) and xanthotoxin (8-methoxypsoralen). These methoxylated furocoumarins are formed through the action of O-methyltransferases.

Specifically, bergapten is a 5-methoxyfurocoumarin nih.gov. The formation of methoxylated coumarins, such as scopoletin, also involves umbelliferone as a parent compound jfda-online.com. In the broader context of plant secondary metabolism, S-adenosyl-L-methionine (SAMe) serves as the methyl-group donor in transmethylation reactions catalyzed by methyltransferases nih.gov. Although specific methyltransferases directly responsible for the O-methylation of bergaptol (B1666848) to bergapten or xanthotoxol (B1684193) to xanthotoxin are not explicitly detailed in the provided snippets, the general mechanism involves such enzymes utilizing SAMe to add a methyl group to a hydroxyl group on the coumarin or furocoumarin scaffold. For instance, CYP71AZ18 catalyzes hydroxylation at the C-5 position of psoralen to generate bergaptol, and subsequently, a methyltransferase would be involved in converting bergaptol to bergapten nih.gov.

Precursor Compounds and Intermediate Metabolites in this compound Constituent Synthesis

The biosynthesis of psoralen and bergapten, as key "this compound" constituents, involves a series of precursor compounds and intermediate metabolites.

Key Precursors and Intermediates:

L-Phenylalanine: The initial amino acid precursor, synthesized via the shikimate pathway mdpi.comjfda-online.com.

trans-Cinnamic acid: Formed from L-phenylalanine by phenylalanine ammonia-lyase jfda-online.com.

p-Coumaroyl CoA: An intermediate in the phenylpropanoid pathway, which undergoes ortho-hydroxylation frontiersin.org.

Umbelliferone (7-hydroxycoumarin): A crucial intermediate and the parent compound for both linear and angular furocoumarins. It is formed from p-coumaroyl CoA mdpi.comwikipedia.orgfrontiersin.orgjfda-online.com.

Dimethylallyl pyrophosphate (DMAPP): A precursor from the mevalonate pathway that couples with umbelliferone wikipedia.org.

Demethylsuberosin (DMS): Synthesized from umbelliferone by umbelliferone dimethylallyltransferase (UDT) at the C6 position. DMS is a direct precursor to linear furocoumarins frontiersin.org.

(±)-Marmesin: DMS is transformed into (+)-marmesin, which is then converted to psoralen by two consecutive cytochrome P450-dependent monooxygenases: marmesin (B225713) synthase and psoralen synthase frontiersin.orgjfda-online.com. Marmesin is considered an important intermediate metabolite in the synthesis of complex linear furocoumarins acs.org.

Psoralen: The linear furocoumarin formed from marmesin frontiersin.orgjfda-online.com.

Bergaptol: A hydroxylated intermediate of psoralen, formed by hydroxylation at the C-5 position of psoralen, catalyzed by enzymes like CYP71AZ18 mdpi.comnih.gov.

Bergapten: Formed by the O-methylation of bergaptol nih.gov.

Table 2: Biosynthetic Pathway of this compound Constituents (Psoralen and Bergapten)

| Step No. | Reactant(s) | Enzyme/Process | Product(s) | Furocoumarin Type | References |

| 1 | L-Phenylalanine | Phenylalanine ammonia-lyase | trans-Cinnamic acid | - | jfda-online.com |

| 2 | trans-Cinnamic acid | (Multiple steps via phenylpropanoid pathway) | p-Coumaroyl CoA | - | frontiersin.orgjfda-online.com |

| 3 | p-Coumaroyl CoA | p-coumaroyl coA 2'-hydroxylase (C2'H) | Umbelliferone | - | frontiersin.orgjfda-online.com |

| 4 | Umbelliferone + DMAPP | Umbelliferone dimethylallyltransferase (UDT) | Demethylsuberosin (DMS) | Linear precursor | wikipedia.orgfrontiersin.orgacs.org |

| 5 | Demethylsuberosin (DMS) | Marmesin synthase | (+)-Marmesin | Linear precursor | frontiersin.orgjfda-online.com |

| 6 | (+)-Marmesin | Psoralen synthase | Psoralen | Linear | frontiersin.orgjfda-online.com |

| 7 | Psoralen | CYP71AZ18 (hydroxylation at C-5) | Bergaptol | Linear intermediate | mdpi.comnih.gov |

| 8 | Bergaptol + S-Adenosyl-L-Methionine | Methyltransferase (O-methylation) | Bergapten | Linear | nih.govnih.gov |

Chemoenzymatic and Biotechnological Approaches for Biosynthesis of Furocoumarin Derivatives

The production of furocoumarin derivatives through traditional plant extraction methods can be limited by low abundance in plant materials and the complexity of isolation and purification processes acs.org. Chemical synthesis, while possible, often involves long reaction steps and low yields acs.orgnih.gov. Consequently, chemoenzymatic and biotechnological approaches are being explored as more efficient and environmentally friendly alternatives for the biosynthesis of furocoumarin derivatives.

Chemoenzymatic Approaches: These methods combine chemical synthesis steps with enzymatic reactions to achieve desired transformations. Enzymes can catalyze specific reactions with high selectivity and efficiency under mild conditions. For instance, the use of prenyltransferases and cytochrome P450 enzymes in in vitro systems to synthesize intermediates or final furocoumarins is a chemoenzymatic strategy. The prenylation of umbelliferone and subsequent cyclization are crucial enzymatic steps in furocoumarin biosynthesis acs.org.

Biotechnological Approaches: This involves the use of genetically engineered microorganisms or plant cell cultures to produce furocoumarins. Biosynthesis of furocoumarins in heterologous microorganisms, such as Escherichia coli, offers a renewable and sustainable alternative to traditional methods acs.org.

Engineered Microorganisms: Researchers have focused on engineering microbial hosts to produce furocoumarin intermediates and derivatives. For example, efficient biosynthesis of marmesin, a key intermediate in linear furocoumarin synthesis, has been achieved in engineered Escherichia coli by screening robust prenyltransferases and marmesin synthases acs.org. Challenges in microbial synthesis often include the lack of efficient prenyltransferases, incompatibility of redox partners for P450 enzymes, and insufficient supply of precursor compounds like DMAPP acs.org.

Enzyme Discovery and Engineering: Identifying and engineering key enzymes involved in furocoumarin biosynthesis, particularly cytochrome P450 enzymes (CYP450s) and prenyltransferases, is crucial for biotechnological production. CYP450s, especially those in the CYP71 clan, are responsible for furan-ring formation and hydroxylation, leading to the diversification of furocoumarins nih.gov. Some P450 enzymes can even catalyze multiple steps nih.gov.

These biotechnological strategies aim to overcome the limitations of natural plant sources and chemical synthesis, offering a promising avenue for the sustainable production of furocoumarin derivatives.

Synthetic and Derivatization Strategies for Psoberan and Its Analogs

Retrosynthetic Analysis of Psoralen (B192213) and Bergapten (B1666803) Scaffolds

The retrosynthetic analysis of furocoumarin scaffolds like Psoralen and Bergapten typically involves dissecting the tricyclic system into simpler, readily available precursors. The most common synthetic approaches to furocoumarins involve building the furan (B31954) ring onto a coumarin (B35378) moiety, or forming the pyrone ring onto a benzofuran (B130515), or simultaneously forming both heterocyclic rings onto a central benzene (B151609) unit nih.gov.

For Psoralen, a linear furocoumarin, a common strategy involves starting with a 7-hydroxycoumarin derivative. Early syntheses of psoralen were often low-yielding nih.govtandfonline.com. A key challenge in psoralen synthesis is ensuring substitution at the desired 6-position of umbelliferone (B1683723) rather than the 8-position wikipedia.org. One approach involves the Gattermann–Koch reaction followed by a Perkin condensation using acetic anhydride (B1165640) to construct the coumarin system, with subsequent dehydrogenation of the five-membered ring to form the furan ring wikipedia.org.

Bergapten (5-methoxypsoralen), another linear furanocoumarin, can be synthesized from starting materials such as phloroglucinol (B13840), visnagin, or 4-methoxy-6-hydroxybenzofuran-5-carboxaldehyde researchgate.net. Most syntheses of linear furanocoumarins begin with a central aromatic unit to which two heterocyclic rings are added wikipedia.org. A novel approach to bergapten synthesis from phloroglucinol involves a series of steps including monomethylation, Hoesch reaction, acetylation, deacetoxylation, Pechmann condensation, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) dehydrogenation, achieving a 55% yield researchgate.netnovanet.ca. The use of iodine as a removable protecting group at the 8-position of the coumarin ring has been adopted to prevent the formation of angular furanocoumarin isomers and ensure regiochemical integrity wikipedia.orgresearchgate.net.

Novel Synthetic Methodologies for Furocoumarin Core Structures

Recent advancements in furocoumarin synthesis have focused on developing novel, efficient, and sustainable methodologies, often employing readily available starting materials and milder reaction conditions ccspublishing.org.cnresearchgate.netrsc.orgrsc.orgacs.org.

One significant trend involves the use of 4-hydroxycoumarins as key building blocks due to their accessibility and multiple reactive sites ccspublishing.org.cnacs.org. These compounds can undergo various transformations with different reaction partners to form new furan rings on the pyranone scaffold ccspublishing.org.cn. Examples include:

Iodine-mediated cross-coupling: Chu and co-workers devised an operationally simple and efficient synthesis of furo[3,2-c]coumarins through I₂/TBHP-mediated cross-coupling of terminal alkynes with 4-hydroxycoumarins under aerobic conditions. This method is noted for being cost-effective, non-toxic, and environmentally friendly ccspublishing.org.cn.

Multi-component reactions (MCRs): MCRs, particularly three-component reactions, have gained increasing application in furocoumarin synthesis, allowing for the one-pot synthesis of novel furo[3,2-c]coumarins using 4-hydroxycoumarins as raw materials ccspublishing.org.cn.

Palladium-catalyzed oxidative alkoxylation: A novel and efficient procedure for synthesizing furo[3,2-c]coumarins from 4-oxohydrocoumarins and alkenes in the presence of a catalytic amount of Pd(CF₃COO)₂ has been developed. This method is characterized by its atom-economical nature and mild conditions rsc.orgrsc.orgrsc.org.

Iron-catalyzed relay annulation: A new Fe-catalyzed relay annulation protocol enables the rapid assembly of furocoumarins from oxime esters and 4-hydroxycoumarins, allowing for the simultaneous generation of two C–C bonds and one C–O bond and two rings in a single step acs.org.

Other novel synthetic routes include:

Fries rearrangement of acyloxyheteroarenes: This method, along with the condensation of acylhydroxyheteroarenes with α-carbonyl compounds under base catalysis and transformations of dihydrofurocoumarinones, represents new trends in furocoumarin synthesis nih.govresearchgate.net.

Intramolecular Wittig reaction: Luo's group developed a synthesis of 2-aryl furocoumarins (furo[3,2-g]coumarins) using an intramolecular Wittig reaction as a key step, involving in situ generation of phosphorus ylides followed by intramolecular cyclization ccspublishing.org.cn.

Nef reaction and intramolecular cyclocondensation: An efficient one-pot method for synthesizing linear furocoumarins involves a Nef reaction and intramolecular cyclocondensation, constructing a benzofuran ring and allowing for the convenient synthesis of derivatives with different substituents on the coumarin ring via a subsequent Pechmann reaction thieme-connect.comresearchgate.net.

Chemical Derivatization and Functionalization of Psoberan Constituents

Chemical derivatization and functionalization of furocoumarins, such as Psoralen and Bergapten, are crucial for exploring their structure-activity relationships, enhancing their properties, and developing new mechanistic probes nih.govnih.govbdpsjournal.org. This involves introducing various structural changes to the intact ring system nih.gov.

Strategies for Regioselective Methoxylation and Other Substitutions

Regioselective methoxylation and other substitutions are vital for tailoring the properties of furocoumarins. Bergapten itself is 5-methoxypsoralen, highlighting the importance of methoxylation wikipedia.orgnih.gov. The synthesis of methoxsalen (B1676411) (8-methoxypsoralen) involves a series of hydroxylations and methylations, starting from umbelliferone wikipedia.org.

Strategies for regioselective substitution often involve protecting groups or carefully chosen reaction conditions to direct the incoming substituent to a specific position on the furocoumarin scaffold. For instance, in the synthesis of bergapten from phloroglucinol, a monomethylation step is employed researchgate.netnovanet.ca. The synthesis of 5-methoxypsoralen (bergapten) has also been achieved through a method involving the formation of 7-(2-oxoethoxy)coumarin as a key intermediate, followed by alkaline treatment thieme-connect.com.

For 8-methoxypsoralen (8-MOP) derivatives, various cross-coupling methodologies like Suzuki, Sonogashira, and Heck reactions have been explored for the synthesis of 5-substituted 8-methoxypsoralens, enabling the creation of compounds with different substituents researchgate.net.

Synthesis of Analogs for Enhanced Mechanistic Probes

The synthesis of furocoumarin analogs is driven by the need for enhanced mechanistic probes to understand their interactions with biological targets, particularly DNA and RNA nih.govgoogle.comnih.govacs.orgresearchgate.net. Psoralens, for example, are known for their ability to intercalate between DNA bases and, upon UV irradiation, undergo [2+2] photocycloaddition reactions with pyrimidine (B1678525) bases, leading to DNA cross-linking nih.govmdpi.com.

Analogs are designed to improve specific properties such as solubility, photoreactivity, or cellular uptake. For instance, new psoralen derivatives with substituent groups at the 4' position of the trioxsalen (B1683662) structure have been synthesized. These analogs exhibit high aqueous solubility and low dissociation constants from DNA, along with reactivity towards RNA, making them useful in studying nucleic acid secondary structures, inhibiting RNA replication, and inactivating viruses google.comnih.gov.

Psoralen-functionalized nanoscintillators have been developed as mechanistic probes. These involve psoralen tethered to nanoparticles, which, upon X-ray excitation, can cross-link DNA, demonstrating a concentration-dependent reduction in cancer cell numbers acs.orgnih.gov. Similarly, psoralen-functionalized microRNA (miR) probes have been designed, where psoralen analogues allow photoactivatable crosslinking to targets, aiding in more stringent purification and mechanistic studies of non-coding RNA interactions researchgate.net.

Green Chemistry Principles in Furocoumarin Synthesis

The application of green chemistry principles in furocoumarin synthesis is gaining increasing importance, focusing on energy efficiency, cost-effectiveness, and reduced environmental impact ccspublishing.org.cnresearchgate.netrsc.orgrsc.orgrsc.org. Sustainable synthetic methodologies aim to minimize waste, use less hazardous chemicals, and develop more efficient processes.

Key approaches in green furocoumarin synthesis include:

Microwave irradiation: Microwave-assisted synthesis of furocoumarins, often under solvent-free conditions or with green solvents, has been reported to be efficient and rapid researchgate.nettandfonline.com.

Solvent-free conditions and green solvents: Reducing or eliminating the use of traditional organic solvents is a significant green chemistry goal. Methods employing solvent-free conditions or environmentally benign solvents contribute to more sustainable synthesis researchgate.nettandfonline.com.

Metal-free routes: Developing synthetic pathways that avoid the use of toxic or expensive metal catalysts aligns with green chemistry principles researchgate.net.

Room temperature reactions: Conducting reactions at room temperature reduces energy consumption, a key aspect of green chemistry researchgate.net.

One-pot multi-component reactions (MCRs): MCRs are inherently atom-economical, as they combine multiple reactants in a single vessel, minimizing purification steps and waste generation ccspublishing.org.cnresearchgate.net.

Catalysis with environmentally friendly catalysts: The use of catalysts like molecular iodine (I₂) in cross-coupling reactions for furocoumarin synthesis is considered environmentally friendly, cost-effective, and non-toxic ccspublishing.org.cn. Palladium-catalyzed oxidative alkoxylation, while using a metal, is noted for its atom-economical characteristics and mild conditions, aligning with modern green chemistry concepts rsc.orgrsc.orgrsc.org.

These green chemistry approaches contribute to making the synthesis of furocoumarins more sustainable and advantageous compared to traditional protocols ccspublishing.org.cnresearchgate.net.

Molecular Mechanisms of Psoberan and Furocoumarin Activity

Photochemistry and Photo-Induced Reactivity of Psoberan Constituents

The molecular versatility of furocoumarins, including the constituents of this compound, stems from their distinct optical properties and subsequent photochemical reactions. ufz.de

Ultraviolet Light Absorption and Activation Profiles

Furocoumarin derivatives are potent photosensitizers due to their ability to absorb UVA light, typically within the 320 to 380 nm range. ufz.de This absorption is characterized by a typical maximum at 310 nm, attributed to aromatic π-π* transitions. ufz.de Additional absorption maxima can be observed at wavelengths such as 212, 245, 295, and 333 nm. ufz.de

The photo-activation process initiates when valence electrons in the bonding (π) orbitals absorb UVA light, transitioning from the ground state to an excited singlet state. This excited singlet state can then undergo intersystem crossing to populate the lowest excited triplet state, which is a key intermediate responsible for the photosensitizing action of these compounds. The electron resonance and, consequently, the photochemical behavior of furocoumarins are notably influenced by the solvent environment.

Table 1: Typical UV Absorption Maxima of Furocoumarins

| Absorption Maximum (nm) | Transition Type | Source |

| 310 | Aromatic π-π* | ufz.de |

| 212 | - | ufz.de |

| 245 | - | ufz.de |

| 295 | - | ufz.de |

| 333 | - | ufz.de |

| 320-380 (range) | UV-A Activation |

Generation of Reactive Intermediates and Species by Activated Furocoumarins

The photosensitizing action of furocoumarins proceeds through two primary mechanisms: Type I (sensitizer-substrate) and Type II (sensitizer-oxygen) reactions. bmrb.io

Type I Reactions: These involve direct interaction between the photoexcited furocoumarin and a biological substrate. This often leads to the generation of radical species, for instance, through hydrogen abstraction. In the context of DNA, Type I reactions are mediated by ground state complexes formed between the furocoumarin and DNA. bmrb.io

Type II Reactions: This mechanism involves the transfer of energy from the excited triplet state of the furocoumarin to molecular oxygen present in the cellular environment. This energy transfer results in the generation of highly reactive singlet molecular oxygen (¹O₂). bmrb.io Singlet oxygen is a potent oxidizing agent capable of damaging various cellular components, including cell membrane phospholipids (B1166683) and intracellular proteins, ultimately leading to cell death. bmrb.io

Furthermore, photo-oxidized furocoumarin derivatives can form, which are capable of reacting with various substrates, particularly membrane components, even in the dark, leading to irreversible cellular damage.

Molecular Interactions with Nucleic Acids

A critical aspect of this compound's activity, through its furocoumarin constituents, is its profound interaction with nucleic acids, especially DNA.

DNA Intercalation and Photoaddition Mechanisms of this compound Components

Furocoumarins are well-established DNA intercalators. ufz.de The initial step in their interaction with DNA is the formation of a non-covalent, intercalative complex. This involves the insertion of the planar furocoumarin molecule between adjacent base pairs within the polynucleotide double helix. sigmaaldrich.comufz.de This pre-intercalation complex is stabilized by various non-covalent forces, including aromatic ring stacking, hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Upon subsequent exposure to UVA radiation, the intercalated furocoumarin undergoes a [2+2] cycloaddition reaction with pyrimidine (B1678525) bases, predominantly thymine, but also cytosine, present in the DNA strand. ufz.debmrb.io This photochemical reaction results in the formation of covalent bonds between the furocoumarin and the 5,6-double bond of the pyrimidine base. The reaction can occur at two distinct photoreactive sites on the furocoumarin: the 3,4-double bond of the pyrone ring or the 4',5'-double bond of the furan (B31954) ring. ufz.debmrb.io

Furocoumarins are broadly categorized based on their structure and reactivity:

Linear Furocoumarins (e.g., psoralen): These are bifunctional compounds capable of reacting at both the 3,4 and 4',5'-double bonds. This bifunctionality allows them to form not only monoadducts (binding to a single pyrimidine base on one DNA strand) but also interstrand cross-links (ICLs). ufz.debmrb.io An ICL forms when a furan-side monoadduct absorbs a second photon and reacts with another pyrimidine base on the opposite DNA strand. ufz.debmrb.io

Angular Furocoumarins (e.g., angelicin): Due to their angular molecular geometry, these compounds are monofunctional and typically form only monoadducts within a single DNA strand, thereby preventing the formation of interstrand cross-linkages.

Interestingly, the act of intercalation itself can alter the intrinsic reactivity order of the furocoumarin's double bonds; in the DNA environment, the 4',5'-double bond may react preferentially, a contrast to its reactivity in solution.

Formation of Covalent Adducts with Nucleophilic Sites on DNA

The primary photochemical step involves the formation of covalent monoadducts between the furocoumarin and pyrimidine bases. bmrb.io For bifunctional furocoumarins, a fraction of these monoadducts can undergo a second photochemical reaction upon further UVA exposure, leading to the formation of interstrand cross-links (ICLs). ufz.debmrb.io

The extent of photobinding and the specific type of adduct formed are influenced by several factors, including the chemical structure of the furocoumarin, the specific DNA base sequences involved, the dose and excitation wavelength of the UVA light, temperature, and the solvent environment. ufz.de Research indicates that enhanced DNA binding, particularly for furocoumarin derivatives with positively charged substituents, often correlates with increased cytotoxicity. This is attributed to the improved affinity of these compounds for DNA.

Modulation of Cellular Signaling Pathways by Furocoumarins (in vitro/ex vivo)

Furocoumarins exert their biological effects by influencing various intracellular signaling cascades. Upon exposure to ultraviolet (UV) light, furocoumarins like psoralen (B192213), a constituent of this compound, interact with DNA, forming covalent bonds and initiating cellular responses. smolecule.comontosight.ainih.gov This photoactivated interaction can lead to the induction of apoptosis in abnormal skin cells. smolecule.com

Furanocoumarins are known to modulate several molecular pathways, including the regulation of signal transducer and activator of transcription 3 (STAT3), nuclear factor-kappa B (NF-κB), phosphatidylinositol-3-kinase/AKT (PI3K/AKT), and mitogen-activated protein kinase (MAPK) expression. jfda-online.com For instance, bergamottin, a furanocoumarin, has demonstrated inhibitory activity against multiple myeloma cell growth by inactivating the phosphorylation of Janus-activated kinase and c-Src protein, subsequently inhibiting STAT3 phosphorylation and nuclear translocation. mdpi.com Angelicin (B190584), another furocoumarin, has shown specific cytotoxicity towards cancer cell lines and can involve the MAPK, mTOR, and PI3K/AKT pathways in its mechanism of action. frontiersin.org

Furthermore, specific furocoumarin derivatives have been observed to promote melanogenesis by activating the p38 MAPK and Akt/GSK-3β/β-catenin pathways. researchgate.netmdpi.com This activation leads to an increase in the expression of microphthalmia-associated transcription factor (MITF) and tyrosinase-family genes, including tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2). researchgate.netmdpi.comsemanticscholar.org The cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA) pathway also plays a role in furocoumarin-induced melanogenesis, enhancing phosphorylation of cAMP-responsive element-binding protein (p-CREB) and MITF transcription. semanticscholar.org

Intracellular Targets and Receptor Binding Studies (in vitro)

A primary intracellular target of this compound, particularly upon UV light activation, is DNA. This compound forms adducts with DNA, and furocoumarins generally have the ability to intercalate with DNA. smolecule.com Interaction studies on this compound specifically focus on its binding affinity with DNA and other biological macromolecules. smolecule.com

Beyond DNA, furocoumarins engage with various receptors and enzymes. Angelicin, for example, has been shown to act as an antagonist for both estrogen receptor alpha (ERα) and epidermal growth factor receptor (EGFR) in breast cancer cell lines. frontiersin.org Certain furocoumarin derivatives have been found to target Janus kinases (JAK1 and JAK2), interacting with their amino acid residues via hydrogen bonds. researchgate.netmdpi.com Imperatorin (B1671801), a furanocoumarin, can modulate the transient receptor potential vanilloid type 1 (TRPV1) channel, functioning as a weak agonist. nih.gov It also demonstrates the ability to modulate L-type voltage-gated Ca2+ channels and voltage-gated Na+ channels. nih.gov Additionally, some furocoumarins can inhibit the nucleocytoplasmic shuttling of the aryl hydrocarbon receptor (AhR) by directly binding to the receptor itself. frontiersin.org

Influence on Enzyme Kinetics and Inhibition Profiles (in vitro)

Furocoumarins are known to influence various enzyme systems, notably the cytochrome P450 (CYP) enzymes. They can inhibit the activities of CYPs, particularly CYP2C9 and CYP3A4. jfda-online.comnih.govresearchgate.netnih.gov For instance, bergaptol (B1666848), a furocoumarin, has been shown to inhibit CYP3A4 and can suppress drug efflux transporters such as P-glycoprotein. nih.gov Studies have demonstrated that imperatorin can inhibit the metabolism of macitentan (B1675890) in rat and human liver microsomes, with inhibition types ranging from mixed to non-competitive, and molecular docking studies suggest binding to the CYP3A4 site. nih.gov

Beyond CYPs, certain furo[3,2-c]coumarins have been investigated for their inhibitory effects on cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as monoamine oxidases (MAO A and MAO B). mdpi.comresearchgate.net A specific furo[3,2-c]coumarin compound (compound 3d) exhibited low-micromolar inhibition of AChE (IC50 = 4.1 µM) and highly selective activity against MAO B (IC50 = 561 nM). mdpi.comresearchgate.net Kinetic analyses using Lineweaver-Burk plots indicated a mixed-type or non-competitive inhibition mechanism for AChE by this compound. mdpi.comresearchgate.net

The following table summarizes selected in vitro enzyme inhibition data for furocoumarins:

| Compound Type / Specific Compound | Enzyme Target | IC50 (µM) / Ki (µM) | Inhibition Type (if specified) | Reference |

| Furo[3,2-c]coumarin (Compound 3d) | AChE | 4.1 | Mixed-type or Non-competitive | mdpi.comresearchgate.net |

| Furo[3,2-c]coumarin (Compound 3d) | MAO B | 0.561 | Not specified | mdpi.comresearchgate.net |

| Imperatorin | Macitentan metabolism (RLM) | 6.58 | Mixed | nih.gov |

| Imperatorin | Macitentan metabolism (HLM) | 6.97 | Mixed | nih.gov |

| Bergaptol | CYP3A4 | Not specified | Inhibition | nih.gov |

| Furanocoumarins (general) | CYP2C9, CYP3A4 | Not specified | Inhibition | jfda-online.comnih.govresearchgate.net |

Note: RLM = Rat Liver Microsomes; HLM = Human Liver Microsomes; AChE = Acetylcholinesterase; MAO B = Monoamine Oxidase B; CYP = Cytochrome P450.

Mechanisms of Antimicrobial Properties of this compound Constituents (in vitro)

This compound has demonstrated antimicrobial properties. smolecule.com Generally, furocoumarins possess a range of antibacterial and antifungal activities. researchgate.netmdpi.comsrce.hrnih.gov

The antimicrobial mechanisms of furocoumarin constituents can involve various actions. For instance, bergaptol, a furocoumarin, exhibits antimicrobial effects and shows potential for the inhibition of quorum sensing, a bacterial communication system. nih.gov Research on Schiff base substituted furocoumarin derivatives has revealed their antibacterial properties against several bacterial species, including Staphylococcus aureus, Bacillus subtilis, Actinomyces viscosus, and Escherichia coli. researchgate.netmdpi.comnih.gov

Furthermore, certain coumarin-1,2,3-triazole hybrids, derived from natural furocoumarin peucedanin, have displayed promising antibacterial activity against S. aureus, B. subtilis, and E. coli. mdpi.comnih.gov Detailed studies involving molecular docking simulations have been performed to understand their interactions with targeted proteins, such as MurB, which is crucial for bacterial cell wall synthesis. mdpi.comnih.gov Additionally, furocoumarin derivatives bearing a sulfonyl moiety have also shown moderate antibacterial and antifungal activities against various tested strains. srce.hr

The following table presents examples of antimicrobial activity observed for furocoumarin derivatives:

| Compound Type / Specific Compound | Bacterial Strains Tested (in vitro) | Observed Activity | Reference |

| Schiff base substituted furocoumarins | Staphylococcus aureus, Bacillus subtilis, Actinomyces viscosus, Escherichia coli | Anti-bacterial properties | researchgate.netmdpi.comnih.gov |

| Coumarin-1,2,3-triazole hybrids (e.g., 4c, 42c, 37c) | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Promising antibacterial activity (MIC values reported) | mdpi.comnih.gov |

| Furocoumarin derivatives with sulfonyl moiety | Staphylococcus aureus, Bacillus cereus, Pseudomonas aeruginosa, Escherichia coli (and fungi) | Moderate antibacterial and antifungal activities | srce.hr |

| Bergaptol | Not specified (general antimicrobial effects) | Inhibition of quorum sensing | nih.gov |

Preclinical in Vitro and Ex Vivo Mechanistic Studies of Psoberan

Studies on the Biological Activity of Polysaccharides from Ficus carica in conjunction with Psoberan

Polysaccharides derived from Ficus carica (FCPs) are recognized for their wide array of biological activities, including antioxidative, immunomodulatory, anti-inflammatory, and antitumor effects nih.govuni.lunih.gov. Research indicates that FCPs can stimulate the proliferation and phagocytic function of macrophages, as well as promote the release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in vitro uni.lunih.gov. These immunomodulatory effects are often mediated through interaction with Toll-like receptor 4 (TLR4) uni.lu.

While this compound itself is isolated from Ficus carica leaves uni.lufishersci.ca, direct preclinical in vitro or ex vivo studies specifically investigating the biological activity of Ficus carica polysaccharides in conjunction with this compound have not been explicitly documented in the available literature. Research tends to focus on the individual bioactivities of FCPs and this compound separately.

In Vitro Efficacy in Specific Disease Models

Preclinical in vitro and ex vivo studies are crucial for understanding the mechanisms of action and potential therapeutic applications of chemical compounds before human clinical trials. These models allow for controlled investigation of specific molecular and cellular mechanisms.

Antitumor Activity

Furocoumarins, the class of compounds to which this compound belongs, including psoralen (B192213), have been extensively investigated for their antitumor properties. This compound, being a 5-methoxypsoralen, shares structural similarities and biological relevance with psoralen, which is often found alongside this compound in Ficus carica extracts uni.lufishersci.cafishersci.ca.

Studies on psoralen (PSO), a major active component found in plants such as Psoralea corylifolia and Ficus salicifolia, have demonstrated broad-spectrum antitumor activities in vitro uni.lu. Psoralen exerts its antitumor effects primarily by inhibiting tumor cell proliferation, inducing apoptosis, inhibiting tumor cell migration, and reversing multidrug resistance. For instance, in vitro experiments showed that psoralen significantly promoted the early apoptosis of human glioma U87 and U251 cells in a concentration-dependent manner. Furthermore, psoralen has been observed to inhibit the proliferation of osteosarcoma cells and liver cancer SMMC7721 cells by inducing cell cycle arrest at the G1 phase. Extracts from Ficus carica latex have also exhibited in vitro inhibitory effects on the proliferation of various cancer cell lines.

The following table summarizes representative in vitro antitumor findings for psoralen, highlighting its mechanistic effects relevant to furocoumarins like this compound:

Table 1: In Vitro Antitumor Effects of Psoralen on Various Cancer Cell Lines

| Cancer Cell Line | Effect Observed | Mechanism of Action (where specified) | Reference |

| U87 (Glioma) | Significant promotion of early apoptosis | Concentration-dependent apoptosis | |

| U251 (Glioma) | Significant promotion of early apoptosis | Concentration-dependent apoptosis | |

| Osteosarcoma | Inhibition of cell proliferation, suppression of progression | Not explicitly detailed | |

| SMMC7721 (Liver Cancer) | Inhibition of cell proliferation | Cell cycle arrest at G1 phase |

Glucose Uptake

Glucose uptake is a fundamental cellular process, and its modulation is a key target in the context of metabolic disorders such as diabetes and certain cancers. In vitro assays are commonly employed to measure glucose uptake rates and assess insulin (B600854) sensitivity in various cell types, including human primary myotubes and adipocytes.

While Ficus carica extracts are known for their antidiabetic properties and beneficial effects on hyperglycemia, and coumarins (the class this compound belongs to) can influence glucose metabolism, specific in vitro efficacy studies detailing the direct impact of this compound on glucose uptake were not identified in the current literature. Therefore, detailed research findings or data tables pertaining to this compound's direct influence on glucose uptake cannot be provided at this time.

Analytical Methodologies for Psoberan and Furocoumarins

Chromatographic Separation and Quantification Methods

High-Performance Liquid Chromatography (HPLC) for Psoberan Component Analysis

Method Development and Validation for Psoralen (B192213) and Bergapten (B1666803)

The development and validation of analytical methods for the accurate quantification of psoralen and bergapten are fundamental for quality control and research. High-performance liquid chromatography with ultraviolet (HPLC-UV) detection is a widely employed technique for this purpose. nih.govscielo.broup.comresearchgate.netresearchgate.net

Methodological Parameters and Performance: Validation studies for HPLC-UV methods typically assess parameters such as linearity, accuracy, precision, and recovery. For instance, a validated reverse-phase HPLC method for psoralen and bergapten quantification demonstrated linearity in the ranges of 10–64 µg/ml for psoralen and 9–56 µg/ml for bergapten. scielo.br The correlation coefficients (r) for these linearity plots were reported to be greater than 0.99, specifically 0.9983 for psoralen and 0.9992 for bergapten, indicating a strong linear relationship within the evaluated concentration ranges. scielo.br

Recovery rates are critical for assessing method accuracy. Recoveries for psoralens in oral solutions have been reported between 94.43% and 99.97%. nih.gov For a simultaneous determination of six major furocoumarins, including psoralen and bergapten, in Radix Glehniae, the recovery of the assay ranged from 91.7% to 107.6%. oup.comoup.com Precision, evaluated through intra-day and inter-day variations, showed relative standard deviations (RSD) ranging from 0.2% to 2.7% for intra-day and 0.3% to 1.7% for inter-day variations in the analysis of furocoumarins. oup.comoup.com

Sample Preparation and Chromatographic Conditions: Prior to HPLC analysis, sample preparation often involves extraction techniques to isolate furocoumarins from complex matrices. Solid-phase extraction (SPE) is frequently utilized for sample clean-up, improving the purity of the analytes before injection. mdpi.com Traditional solid-liquid extraction with organic solvents like methanol, ethanol (B145695), or acetonitrile (B52724) is also commonly used. mdpi.commdpi.com

Typical chromatographic conditions for HPLC-UV analysis of psoralen and bergapten often involve:

Columns: Reversed-phase C8 or C18 columns are commonly used, such as a C8 column (250 × 4.6 mm, 5 µm) or an Agilent reverse C18 column (150 × 4.6 mm id, 10 μm). scielo.brresearchgate.net An Ultimate C18 column (5 µm, 250 mm × 4 mm) has also been reported. oup.com

Mobile Phases: Mixtures of acetonitrile and water are frequently employed. Examples include acetonitrile:water at a ratio of 45:55 (v/v) or 30:70 (v/v). scielo.brresearchgate.net Gradient elution with acetonitrile and water is also a standard approach. oup.comoup.com

Flow Rates: Flow rates typically range from 0.6 ml/min to 1.0 ml/min. scielo.brresearchgate.net

Detection Wavelength: Detection is commonly performed at wavelengths such as 254 nm or 310 nm, capitalizing on the UV chromophore properties of furocoumarins. oup.comoup.comresearchgate.net

The following table summarizes typical validation parameters for HPLC-UV methods:

| Parameter | Psoralen Range (µg/ml) | Bergapten Range (µg/ml) | Correlation Coefficient (r) | Recovery (%) | RSD Intra-day (%) | RSD Inter-day (%) |

| Linearity | 10–64 scielo.br | 9–56 scielo.br | > 0.99 scielo.br | |||

| Accuracy (Recovery) | 91.7–107.6 oup.comoup.com | |||||

| Precision | 0.2–2.7 oup.comoup.com | 0.3–1.7 oup.comoup.com |

HPLC-Mass Spectrometry (MS) Techniques for Comprehensive Analysis

For the comprehensive analysis of furocoumarins, especially in complex matrices, HPLC coupled with mass spectrometry (LC-MS) is highly recommended over traditional UV-based detection methods. mdpi.comifrafragrance.orgwaters.comresearchgate.net LC-MS offers superior sensitivity and selectivity, which are crucial for unequivocal identification and quantification of target furocoumarins. ifrafragrance.orgwaters.comresearchgate.net

Advanced MS Techniques: While single quadrupole MS analyzers may be insufficient for complex samples, advanced systems such as Triple Quadrupole (MS/MS) or Ultra-High-Performance Liquid Chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) provide enhanced capabilities. mdpi.comifrafragrance.orgwaters.comacs.org These techniques allow for the analysis of multiple furocoumarins simultaneously and can resolve isomeric pairs that may pose challenges for UV detection. waters.com

Performance and Applications: LC-MS/MS methods have been developed for the analysis of numerous furocoumarins in various samples, including essential oils and cosmetic products. waters.comacs.org For example, a robust and sensitive UPLC-MS/MS method for quantifying 15 furanocoumarins in essential oils demonstrated excellent linearity with R² > 0.998. waters.com The limits of quantitation (LOQ) achieved were as low as 0.5 ng/mL for most compounds, with 6,7-Dihydroxybergamottin having an LOQ of 5 ng/mL. waters.com Recoveries for furocoumarins in spiked orange oil samples ranged from 88% to 108%. acs.org

Chromatographic and Mass Spectrometric Conditions:

Columns: Specialized columns like the ACQUITY UPLC CSH Fluoro-Phenyl Column are used for optimal separation, including the resolution of structural isomers. waters.com An Eclipse Plus C18, 1.8 μm, 4.6 mm X 50 mm column has also been reported. acs.org

Mobile Phases: Mobile phases often consist of water and methanol, with additives like formic acid and ammonium (B1175870) formate (B1220265) to enhance ionization in MS. acs.org

Detection: Electrospray ionization (ESI) is a common ionization technique, and quantitative data are typically obtained using the external standard method, monitoring specific multiple reaction monitoring (MRM) transitions for each furocoumarin. acs.org

The following table presents typical analytical performance metrics for LC-MS/MS methods:

| Parameter | Value |

| Linearity (R²) | > 0.998 waters.com |

| LOQ | 0.5 ng/mL (most compounds) waters.com |

| 5 ng/mL (6,7-Dihydroxybergamottin) waters.com | |

| Recovery | 86–112% acs.org |

| 88–108% (spiked orange oil) acs.org |

Advanced Detection and Characterization Techniques for Furocoumarins

Beyond the widely used HPLC and LC-MS techniques, several advanced methodologies contribute to the comprehensive detection and characterization of furocoumarins. These techniques are crucial for structural elucidation, confirmation of identity, and understanding the chemical profiles of complex samples.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H NMR) and carbon (¹³C NMR) NMR are indispensable for the definitive identification and structural confirmation of furocoumarins. researchgate.netmdpi.comresearchgate.net NMR provides detailed information about the molecular structure, including the arrangement of atoms and functional groups, by analyzing the magnetic properties of atomic nuclei. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used for the characterization of furocoumarins by identifying functional groups present in the molecule based on their unique vibrational frequencies. researchgate.netmdpi.com This technique provides a "fingerprint" of the compound, aiding in its identification.

Chromatographic Innovations:

Supercritical Fluid Chromatography (SFC) coupled with Mass Spectrometry: SFC, particularly when coupled with triple quadrupole mass spectrometry (SFC-QqQ-MS), represents an innovative analytical approach for the quantification of oxygen heterocyclic compounds, including furocoumarins. researchgate.netmdpi.com SFC offers advantages such as faster analysis times and reduced solvent consumption compared to traditional liquid chromatography.

Combined Approaches: Often, instrumental analysis of furocoumarins is integrated with other analytical and biological assays to provide a more holistic understanding. This can include:

Chromatographic Fingerprint Analysis: This approach involves generating a unique chromatographic profile of a sample to identify or tentatively characterize a range of furocoumarins by investigating MS/MS fragmentation patterns. mdpi.com

Coupling with Biological Assays: Analytical findings are frequently combined with biological assays to assess activities such as antioxidant properties or to conduct pharmacokinetic studies, providing insights into the biological relevance of the detected compounds. mdpi.com

These advanced techniques, in conjunction with established chromatographic methods, enable a thorough and accurate characterization of furocoumarins in diverse matrices, supporting quality control, research, and regulatory compliance.

Structure Activity Relationship Sar and Computational Studies of Psoberan Analogs

Experimental Determination of Structure-Activity Relationships for Furocoumarins

Experimental SAR studies for furocoumarins involve synthesizing or isolating derivatives with specific structural modifications and then evaluating their biological activities. By comparing the activities of different analogs, researchers can deduce the influence of particular substituents or structural features.

Influence of Substituent Groups on Biological Activity

The position and nature of substituent groups on the furocoumarin core significantly impact their biological activity. For instance, studies on furocoumarins extracted from Petroselinum crispum showed that xanthotoxol (B1684193) was the most active against plant-parasitic nematodes, followed by psoralen (B192213) (lacking a hydroxyl group) and xanthotoxin (with a methoxy (B1213986) group) mdpi.com. This suggests that the presence and type of oxygen-containing substituents can be crucial for activity.

Another study focusing on anti-vitiligo activity of furocoumarin derivatives found that introducing aromatic groups at the C-5 position of the furocoumarin scaffold led to a significant increase in melanin (B1238610) synthesis nih.gov. Specific ester derivatives with modifications at C-5 showed enhanced potency compared to 8-methoxypsoralen (8-MOP), a known photosensitizer used in vitiligo treatment nih.govrsc.org. For example, compounds 8n and 8o exhibited nearly 1.5-fold higher potency in promoting melanin synthesis in B16 cells compared to 8-MOP nih.gov. Further research indicated that five compounds (8a, 8j, 8m–8o) with 1,2,3-triazole modifications were more potent than 8-MOP on melanogenesis rsc.org.

In the context of anti-trichomonal activities of furocoumarins from Murraya koenigii fruits, SAR studies revealed that a free H-8 position might be important for activity. Prenyl substitution at C-5 showed better activity than at C-8. The presence of oxygenated groups like epoxy, hydroxyl, and another lactone significantly increased activity, while double bonds in the substituents led to poorer activity ajol.info.

For antifungal activity, the position of methoxy groups influences the effect. The presence of methoxy groups at C-8 and C-5 and an angular structure were found to be beneficial for activity against S. sclerotiorum nih.gov. However, 4-methoxycoumarin, a simple coumarin (B35378), showed high activity against R. solani by affecting peroxisome structure and inhibiting fatty acid β-oxidation nih.gov.

These experimental findings highlight the critical role of substituents, their positions, and their chemical nature (e.g., presence of oxygen, aromaticity, specific functional groups) in modulating the biological activities of furocoumarins.

Conformational Analysis and Molecular Flexibility

Molecular conformation and flexibility play a role in how furocoumarins interact with their biological targets. While the core furocoumarin structure is relatively rigid due to its fused ring system, the flexibility introduced by substituents can influence binding affinity and activity. For instance, the tautomeric transformations of dihydrofurocoumarinones, intermediates in the synthesis of angelicine analogs, have been studied using spectral and computational methods, revealing the existence of keto and enol forms with different absorption properties mdpi.com. This suggests that even subtle changes in electronic structure due to tautomerism can impact the molecule's characteristics.

The ability of furocoumarins to intercalate with DNA, a key aspect of their photosensitizing activity, is dependent on their planar structure, which allows them to insert between DNA base pairs mdpi.comontosight.ai. The subsequent photoreaction involves [2+2] cycloaddition with pyrimidine (B1678525) bases mdpi.comontosight.ai. The difunctionality of linear furocoumarins like psoralens, possessing reactive sites on both the pyrone and furan (B31954) rings, contributes to their ability to form cross-links with DNA mdpi.com. Angular furocoumarins like angelicin (B190584), due to their geometry, inhibit DNA synthesis through a different mechanism as they cannot form inter-strand cross-linkages oatext.com. This difference in activity is directly linked to their molecular configuration oatext.comnih.gov.

Computational Chemistry Approaches

Computational chemistry techniques are powerful tools for complementing experimental SAR studies, providing insights into electronic structure, reactivity, and molecular interactions at an atomic level. electrochemsci.org

Quantum Mechanical Studies of Furocoumarin Reactivity

Quantum mechanical studies are used to investigate the electronic properties and reactivity of furocoumarins, particularly in the context of their photochemical reactions. These studies can analyze the migration of excitation energy and the mechanisms of photoreactions, such as the [2+2] cycloaddition with DNA bases frontiersin.orgresearchgate.netacs.orgnih.gov. Quantum chemical calculations have been used to study the tautomerism of dihydrofurocoumarinones and assign their absorption bands mdpi.com. They can also help understand how substituents affect the electronic density at reactive centers, influencing the molecule's susceptibility to nucleophilic attack frontiersin.org. Studies have investigated the population of excited triplet states, which are crucial for photosensitizing action, and the formation of furocoumarin-DNA photoadducts researchgate.netacs.org. Different quantum chemical methods, including semiempirical methods, have been employed for calculating spectral and luminescent properties frontiersin.orgnih.gov.

Molecular Dynamics Simulations of Psoberan-Target Interactions

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions with biological targets over time electrochemsci.org. These simulations can provide information about the stability of ligand-protein complexes and the conformational changes that occur upon binding. MD simulations have been employed to analyze the target recognition and selectivity of furocoumarins, such as bergamottin's interaction with human monoamine oxidases (hMAOs) semanticscholar.org. They can also be used to assess the stability of complexes formed between furocoumarin derivatives and enzymes like acetylcholinesterase nih.gov. In the context of potential anti-vitiligo activity, molecular docking and MD simulations have been used to study the interaction of furocoumarin derivatives with Janus kinases (JAKs), identified as potential targets nih.gov. MD simulations can confirm the conformational stability of selected complexes and provide insights into the mode of binding nih.govresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Furocoumarin Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that relate the chemical structure of a series of compounds to their biological activity wikipedia.orgmdpi.comnih.gov. These models can then be used to predict the activity of new, untested compounds. QSAR analysis of furocoumarin derivatives has been performed to predict various activities, including the inhibition of cytochrome P450 3A activities nih.gov. QSAR models have also been developed to predict fungicidal activities and anti-malarial potency of coumarin and furocoumarin derivatives mdpi.comresearchgate.net.

Various molecular descriptors, including structural, physicochemical, and quantum chemical parameters, are used in QSAR modeling nih.gov. Both linear and non-linear regression methods are employed to build these models researchgate.netnih.gov. QSAR studies on furocoumarins have provided insights into how specific structural features and properties influence activity, such as the impact of electron-withdrawal groups or hydrophobic substituents on antifungal activity mdpi.com. Advanced QSAR techniques, including 3D-QSAR methods like CoMFA, CoMSIA, and HQSAR, have been applied to develop predictive models and guide the design of new, more potent derivatives researchgate.netnih.gov. These models can reveal the importance of steric, electrostatic, and hydrophobic fields around the molecules for their activity researchgate.net.

Data from QSAR studies can be presented in tables showing the correlation between calculated descriptors and observed biological activities. For example, a QSAR analysis of furanocoumarin derivatives inhibiting cytochrome P450 3A activities used parameters like log IC50, molecular weight, and calculated descriptors nih.gov.

Structure-Activity Relationship (SAR) studies aim to correlate variations in chemical structure with changes in biological activity nih.gov. For compounds like furocoumarins, modifications to the core structure or the addition/removal of substituents can influence their absorption, distribution, metabolism, excretion, and interaction with biological targets, thereby altering their potency and efficacy. General principles of SAR involve systematically altering parts of a molecule and observing the effect on its activity to understand which structural features are crucial for the desired biological effect nih.gov.

Computational studies, including quantitative structure-activity relationship (QSAR) modeling, molecular docking, and other cheminformatics techniques, play a significant role in modern drug discovery and understanding the behavior of chemical compounds. These methods can be used to build predictive models based on the physicochemical properties and structural descriptors of molecules and their known biological activities.

In Silico Prediction of Biological Activity and Target Identification

In silico prediction of biological activity involves using computational models to forecast how a compound might interact with biological systems or exhibit specific activities based on its structure. These methods can screen large libraries of compounds to identify potential drug candidates or predict the activity profile of a single compound.

Target identification, in the context of computational studies, seeks to predict the specific biological macromolecules (e.g., proteins, enzymes) with which a compound is likely to interact. Techniques such as molecular docking, which simulates the binding of a ligand to a target protein, are commonly employed for this purpose.

Q & A

Q. Table 1: Isolation Workflow

| Step | Parameters | Validation Method |

|---|---|---|

| Crude Extraction | 70% ethanol, 48h maceration | TLC (Rf=0.3 in EA:Hex) |

| Partitioning | Ethyl acetate/water (3:1 v/v) | Gravimetric yield |

| Final Purification | Prep HPLC (ACN:H2O, 65:35) | NMR, HRMS |

Basic: Which spectroscopic techniques confirm this compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy : Analyze (δ 6.2–7.8 ppm for coumarin protons) and (δ 160–165 ppm for lactone carbonyl) .

- HRMS : Confirm molecular ion [M+H] at m/z 403.0934 (calculated for CHFNOS) .

- IR Spectroscopy : Detect lactone C=O stretch (~1700 cm) and aromatic C-F bonds (~1250 cm) .

Advanced: How to optimize parameters for assessing this compound’s photosensitizing efficacy in vitro vs. in vivo?

Methodological Answer:

Q. Table 2: Cross-Model Parameters

| Parameter | In Vitro Setup | In Vivo Setup |

|---|---|---|

| Light Source | LED array (λ=370 nm) | Laser diode (λ=405 nm) |

| Statistical Test | Student’s t-test | Mixed-effects model |

Advanced: What statistical approaches resolve dose-response contradictions in this compound’s photodynamic effects?

Methodological Answer:

- Non-linear Regression : Fit EC curves using four-parameter logistic models .

- ANOVA with Tukey’s Test : Compare multiple experimental groups (e.g., solvent systems, light intensities) .

- Meta-Analysis : Pool data from heterogeneous studies using random-effects models to identify confounding variables (e.g., solvent polarity, irradiation protocols) .

Advanced: How to reconcile bioavailability discrepancies in this compound across solvent systems?

Methodological Answer:

- Solvent Screening : Test solubility in DMSO, PEG-400, and cyclodextrin complexes via shake-flask method .

- Pharmacokinetic Modeling : Use compartmental models to compare AUC (area under the curve) in different solvents .

- Molecular Dynamics Simulations : Predict solvent interactions using tools like GROMACS .

Basic: What safety protocols apply to handling this compound in labs?

Methodological Answer:

- PPE : Use nitrile gloves, UV-blocking goggles, and fume hoods for weighing .

- Waste Disposal : Neutralize phototoxic residues with 10% sodium hypochlorite before disposal .

- Exposure Monitoring : Regularly test air quality via HPLC-MS for particulate matter .

Advanced: What methodologies track this compound’s metabolic pathways in mammals?

Methodological Answer:

- Isotope Labeling : Synthesize -Psoberan to trace metabolites via scintillation counting .

- LC-MS/MS : Identify phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) in urine/bile .

Basic: How to validate purity of synthesized this compound derivatives?

Methodological Answer:

- Chromatography : Use UPLC-PDA (≥98% purity threshold) .

- Melting Point Analysis : Compare observed vs. literature values (±2°C tolerance) .

Advanced: Best practices for longitudinal studies on this compound’s phototoxicity?

Methodological Answer:

- Cohort Design : Stratify subjects by baseline UV sensitivity (Fitzpatrick scale) .

- Endpoint Selection : Track actinic keratosis incidence and apoptosis markers (e.g., caspase-3) .

Advanced: How to integrate computational modeling with experimental this compound data?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding to DNA topoisomerase .

- QSAR Modeling : Corrogate EC values with electronic descriptors (e.g., logP, HOMO-LUMO gaps) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。